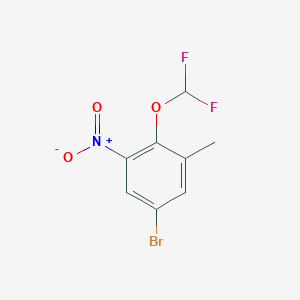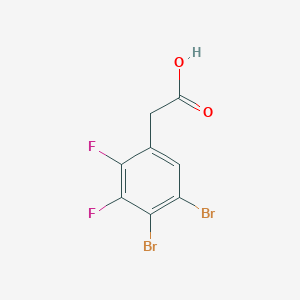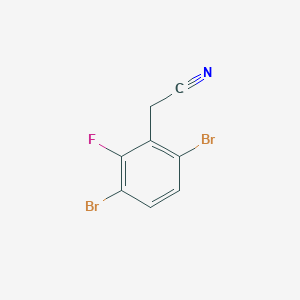![molecular formula C14H26N2O2 B1460267 Tert-butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)carbamate CAS No. 1638769-02-4](/img/structure/B1460267.png)
Tert-butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)carbamate
Overview
Description
Tert-butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)carbamate is a chemical compound with the molecular formula C14H26N2O2 . It appears as a solid under normal conditions .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H24N2O2/c1-11(2,3)17-10(16)15-13-7-4-12(14,5-8-13)6-9-13/h4-9,14H2,1-3H3,(H,15,16) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 240.35 . It is a solid at room temperature .Scientific Research Applications
Synthesis and Structural Analysis
The compound tert-butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)carbamate has been the focus of various synthetic and structural analyses in scientific research. A study by Moriguchi et al. (2014) highlighted the synthesis of a related compound, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, demonstrating an intramolecular lactonization reaction. This process was characterized using NMR spectroscopy and high-resolution mass spectrometry, with the crystal structure determined via X-ray diffraction, illustrating the compound's monoclinic space group and its 1:1 ratio of diastereomers in the crystal (Moriguchi, Krishnamurthy, Arai, & Tsuge, 2014). Another study by the same group synthesized the chiral version of this compound, also employing an intramolecular lactonization reaction without chiral catalysts or enzymes, further detailed by single-crystal X-ray diffraction (Moriguchi, Krishnamurthy, Arai, & Tsuge, 2014).
Reaction Mechanisms and Properties
Explorations into the reaction mechanisms and properties of tert-butyl carbamates have been conducted, with one study detailing the proton-induced intra-complex hydride transfer involving bicyclo[2.2.2]octane units. This research provided insights into the fragmentation behavior and hydride transfer reactions of alpha, omega-diphenylalkanes with tert-butyl groups, indicating the potential of bicyclo[2.2.2] octane units in generating ion/neutral complexes that contain the bicyclo[2.2.2]oct-1-yl cation solvated to an alkylbenzene (Matthias, Bredenkötter, & Kuck, 2003).
Deprotection Studies
In the realm of deprotection, aqueous phosphoric acid has been identified as an effective and environmentally benign reagent for the deprotection of tert-butyl carbamates, along with tert-butyl esters and ethers. This approach provides a mild and selective method that is compatible with other acid-sensitive groups, demonstrating its utility in complex synthetic pathways, including the synthesis of clarithromycin derivatives while preserving stereochemical integrity (Li et al., 2006).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
properties
IUPAC Name |
tert-butyl N-[(4-amino-1-bicyclo[2.2.2]octanyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-12(2,3)18-11(17)16-10-13-4-7-14(15,8-5-13)9-6-13/h4-10,15H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWATOMUVZXIJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCC(CC1)(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




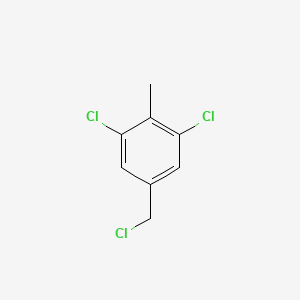

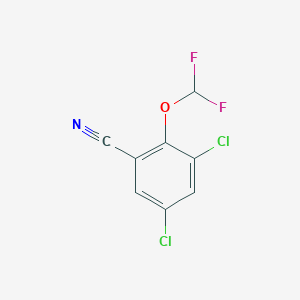

![5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1460190.png)
![8-Methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho[1,2-b]morpholine hydrochloride](/img/structure/B1460196.png)


